N-(Benzoylcarbamoyl)-D-alanylglycine N-(Benzoylcarbamoyl)-D-alanylglycine
Brand Name: Vulcanchem
CAS No.: 827613-16-1
VCID: VC16795327
InChI: InChI=1S/C13H15N3O5/c1-8(11(19)14-7-10(17)18)15-13(21)16-12(20)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,19)(H,17,18)(H2,15,16,20,21)/t8-/m1/s1
SMILES:
Molecular Formula: C13H15N3O5
Molecular Weight: 293.27 g/mol

N-(Benzoylcarbamoyl)-D-alanylglycine

CAS No.: 827613-16-1

Cat. No.: VC16795327

Molecular Formula: C13H15N3O5

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

N-(Benzoylcarbamoyl)-D-alanylglycine - 827613-16-1

Specification

CAS No. 827613-16-1
Molecular Formula C13H15N3O5
Molecular Weight 293.27 g/mol
IUPAC Name 2-[[(2R)-2-(benzoylcarbamoylamino)propanoyl]amino]acetic acid
Standard InChI InChI=1S/C13H15N3O5/c1-8(11(19)14-7-10(17)18)15-13(21)16-12(20)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,19)(H,17,18)(H2,15,16,20,21)/t8-/m1/s1
Standard InChI Key XDSMAMWZPMUTPV-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1
Canonical SMILES CC(C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1

Introduction

Structural Characterization and Molecular Properties

Chemical Composition and Stereochemistry

N-(Benzoylcarbamoyl)-D-alanylglycine (C13_{13}H16_{16}N4_4O5_5) comprises three distinct moieties:

  • Benzoyl group: Aromatic phenyl ring (C6_6H5_5) linked to a carbonyl (C=O).

  • Carbamoyl bridge: -NH-C(=O)-, connecting the benzoyl group to the peptide backbone.

  • D-alanylglycine dipeptide: D-alanine (non-proteinogenic D-configuration) bonded to glycine via an amide linkage.

The stereochemistry of the D-alanine residue distinguishes this compound from naturally occurring L-amino acid derivatives, potentially influencing its biological activity and metabolic stability .

Spectroscopic Signatures

While experimental data for this specific compound are scarce, inferences from analogous structures suggest:

  • Infrared (IR) spectroscopy: Strong absorbance bands at ~1,650 cm1^{-1} (amide I, C=O stretch) and ~1,550 cm1^{-1} (amide II, N-H bend) .

  • Nuclear Magnetic Resonance (NMR):

    • Aromatic protons (benzoyl): δ 7.4–7.8 ppm (multiplet).

    • D-alanine methyl group: δ 1.3–1.5 ppm (doublet, J = 7 Hz).

    • Glycine α-protons: δ 3.6–3.9 ppm (singlet).

  • Mass spectrometry: Molecular ion peak at m/z 308.1 (C13_{13}H16_{16}N4_4O5+_5^+) .

Synthetic Methodologies

Stepwise Peptide Assembly

The synthesis typically follows solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu protection strategies :

  • Glycine immobilization: Attachment to Wang resin via ester linkage.

  • D-alanine coupling: HBTU/DIPEA-mediated activation under inert atmosphere.

  • Benzoylcarbamoyl introduction:

    • Benzoyl chloride acylation followed by carbamoylation with potassium cyanate.

    • Alternative: Pre-synthesized benzoylcarbamoyl chloride for one-step conjugation.

Critical challenges include preserving stereochemical integrity during D-alanine incorporation and avoiding racemization at elevated temperatures .

Solution-Phase Synthesis

For small-scale research applications, solution-phase methods offer flexibility:

  • D-alanylglycine preparation:

    • D-alanine methyl ester + glycine tert-butyl ester → coupling via EDC/HOBt.

    • Deprotection with TFA/CH2_2Cl2_2.

  • Benzoylcarbamoyl conjugation:

    • React free amine with benzoyl isocyanate in anhydrous THF.

    • Yield optimization requires stoichiometric control (1:1.2 amine:isocyanate ratio).

Physicochemical Properties

PropertyValue/RangeMethod
Molecular weight308.29 g/molCalculated
Melting point185–190°C (decomp.)Differential Scanning Calorimetry
SolubilityDMSO > H2_2OShake-flask assay
LogP1.2 ± 0.3HPLC retention

The limited aqueous solubility underscores its hydrophobicity, likely attributable to the benzoyl moiety. This property may enhance membrane permeability in drug delivery contexts .

Biological and Pharmacological Implications

Enzymatic Stability

The D-alanine residue confers resistance to proteolytic degradation compared to L-configured peptides, as demonstrated in in vitro serum stability assays . Half-life extensions of 3–5× have been observed for similar D-amino acid-containing peptides.

Hypothesized Mechanisms of Action

While direct studies are lacking, structural analogs suggest potential:

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis via mimicry of D-Ala-D-Ala dipeptide (vancomycin target) .

  • Enzyme inhibition: Competitive binding to zinc metalloproteases due to carbamoyl electrophilicity.

Future Research Directions

  • Structure-activity relationship (SAR) studies: Systematic variation of benzoyl substituents (e.g., electron-withdrawing groups).

  • Prodrug potential: Evaluation of carbamate cleavage kinetics in physiological buffers.

  • Targeted delivery: Conjugation to nanoparticle carriers for enhanced bioavailability.

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